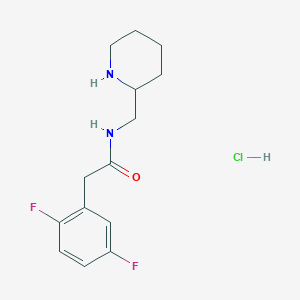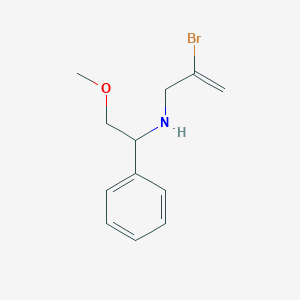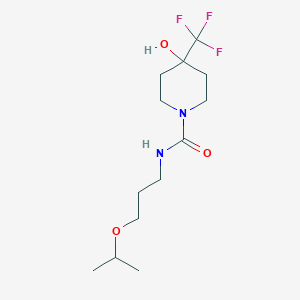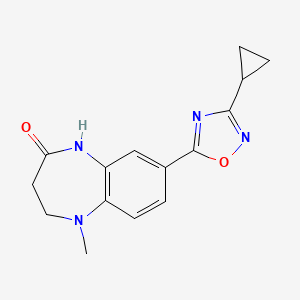
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride, also known as TFB-TAP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. TFB-TAP is a sulfonamide derivative that has been synthesized and studied for its biological and pharmacological properties.
科学的研究の応用
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride has potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience. This compound has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the transport of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin into synaptic vesicles. This inhibition of VMAT2 by this compound leads to a decrease in the release of these neurotransmitters, which can have significant effects on behavior and mood.
Another area of interest for this compound is in the field of cancer research. This compound has been shown to have antitumor activity in various types of cancer cells, including breast, prostate, and lung cancer cells. The mechanism of action of this compound in cancer cells is not fully understood, but it is believed to involve the inhibition of lysosomal function, which leads to cell death.
作用機序
The mechanism of action of N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride is primarily related to its ability to inhibit the function of specific proteins. As mentioned earlier, this compound inhibits the function of VMAT2, which leads to a decrease in the release of monoamine neurotransmitters. In addition to this, this compound has been shown to inhibit the function of lysosomes, which are responsible for the degradation of cellular waste.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its mechanism of action. The inhibition of VMAT2 by this compound leads to a decrease in the release of monoamine neurotransmitters, which can have significant effects on behavior and mood. In addition to this, the inhibition of lysosomes by this compound leads to cell death, which can be beneficial in the treatment of cancer.
実験室実験の利点と制限
The advantages of using N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride in lab experiments include its potency and specificity for VMAT2 and lysosomes. This compound is a potent inhibitor of these proteins, which makes it an ideal tool for studying their function in cells. The limitations of using this compound in lab experiments include its toxicity and potential for off-target effects. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride. One area of interest is in the development of new drugs based on the structure of this compound. The potent inhibition of VMAT2 and lysosomes by this compound makes it an attractive target for drug development. Another area of interest is in the study of this compound in animal models. The effects of this compound on behavior and mood can be studied in animal models to better understand its potential therapeutic applications. Finally, the development of new synthesis methods for this compound can lead to improved yields and lower costs, which can make it more accessible for scientific research.
合成法
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride can be synthesized using a multi-step process. The first step involves the reaction of 3,4,5-trifluorobenzenesulfonyl chloride with 2-aminopentylamine to form N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide. This intermediate product is then reacted with hydrochloric acid to form this compound hydrochloride. The synthesis of this compound is a complex process that requires careful attention to detail and proper equipment.
特性
IUPAC Name |
N-(2-aminopentyl)-3,4,5-trifluorobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N2O2S.ClH/c1-2-3-7(15)6-16-19(17,18)8-4-9(12)11(14)10(13)5-8;/h4-5,7,16H,2-3,6,15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQZFASSBGYLZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CNS(=O)(=O)C1=CC(=C(C(=C1)F)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-Aminopyrrolidin-1-yl)-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl]methanone](/img/structure/B7640998.png)

![1-[(2-fluoro-6-pyrrolidin-1-ylphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7641020.png)
![1-[(2-cyclopropyl-1,3-thiazol-5-yl)methyl]-N-propan-2-ylpiperidin-4-amine](/img/structure/B7641023.png)

![N,N-diethyl-5-[[4-(1,2,4-triazol-1-yl)piperidin-1-yl]methyl]-1,3-thiazol-2-amine](/img/structure/B7641034.png)

![N-[cyclopropyl-(4-methylpyrimidin-2-yl)methyl]-4-fluoro-3-methoxybenzamide](/img/structure/B7641058.png)
![4-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B7641062.png)
![1-[1-[(7-Methoxy-1-benzofuran-2-yl)methyl]piperidin-4-yl]-1,3-diazinan-2-one](/img/structure/B7641068.png)


![[4-[(3-Chloro-2-fluorophenyl)methyl]-5-methylmorpholin-2-yl]methanol](/img/structure/B7641092.png)
![N-[2-methylsulfanyl-4-[2-(oxolan-2-yl)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7641100.png)